molecular formula C23H20ClN3O2S2 B11146205 (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11146205
M. Wt: 470.0 g/mol
InChI Key: SDGOXPPAPAAXJV-ZHZULCJRSA-N
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Description

The compound (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrazole and thiazolidinone rings, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the condensation of a pyrazole derivative with a thiazolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole or thiazolidinone rings, leading to different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound’s properties make it suitable for developing new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism by which (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features. The presence of the 4-chlorophenyl group, along with the methoxypropyl and thiazolidinone moieties, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H20ClN3O2S2

Molecular Weight

470.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20ClN3O2S2/c1-29-13-5-12-26-22(28)20(31-23(26)30)14-17-15-27(19-6-3-2-4-7-19)25-21(17)16-8-10-18(24)11-9-16/h2-4,6-11,14-15H,5,12-13H2,1H3/b20-14-

InChI Key

SDGOXPPAPAAXJV-ZHZULCJRSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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